molecular formula C10H22S2 B6254004 1,8-bis(methylsulfanyl)octane CAS No. 20295-48-1

1,8-bis(methylsulfanyl)octane

Cat. No.: B6254004
CAS No.: 20295-48-1
M. Wt: 206.4 g/mol
InChI Key: OTUZKPMBGUDHLC-UHFFFAOYSA-N
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Description

1,8-bis(methylsulfanyl)octane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two methylsulfanyl groups attached to the first and eighth carbon atoms of an octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-bis(methylsulfanyl)octane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium methylthiolate in a nucleophilic substitution reaction. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,8-bis(methylsulfanyl)octane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.

    Reduction: Reduction of the compound can lead to the formation of the corresponding thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Substitution: Sodium methylthiolate (CH3SNa) in dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted octane derivatives.

    Reduction: Corresponding thiols.

Scientific Research Applications

1,8-bis(methylsulfanyl)octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and surfactants

Mechanism of Action

The mechanism of action of 1,8-bis(methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,8-dibromooctane: Similar in structure but contains bromine atoms instead of methylsulfanyl groups.

    1,8-dimercaptooctane: Contains thiol groups instead of methylsulfanyl groups.

    1,8-dichlorooctane: Contains chlorine atoms instead of methylsulfanyl groups.

Uniqueness

1,8-bis(methylsulfanyl)octane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive in certain types of chemical reactions, such as oxidation and substitution, compared to its analogs with different substituents .

Properties

CAS No.

20295-48-1

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1,8-bis(methylsulfanyl)octane

InChI

InChI=1S/C10H22S2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3

InChI Key

OTUZKPMBGUDHLC-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCSC

Purity

95

Origin of Product

United States

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